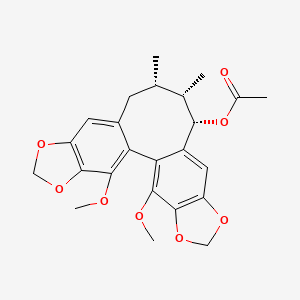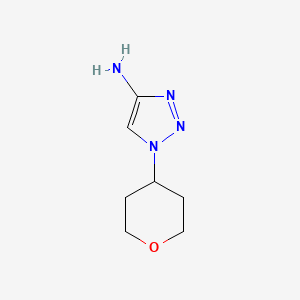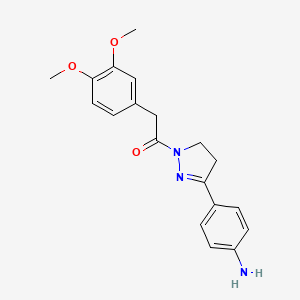![molecular formula C10H17N3O2 B13075318 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13075318.png)
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane is a heterocyclic compound that features both an oxadiazole ring and an azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which can then be further functionalized to introduce the azepane ring.
Industrial Production Methods
the principles of green chemistry and one-pot synthesis are often employed to streamline the production process and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The azepane ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.
Aplicaciones Científicas De Investigación
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Azepines: These compounds also contain a seven-membered nitrogen-containing ring and have similar chemical properties.
Uniqueness
2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane is unique due to the combination of the oxadiazole and azepane rings in a single molecule. This dual functionality provides a versatile platform for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-(azepan-2-yl)-5-(methoxymethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O2/c1-14-7-9-12-10(13-15-9)8-5-3-2-4-6-11-8/h8,11H,2-7H2,1H3 |
Clave InChI |
VNHALUREALLPEZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=NC(=NO1)C2CCCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)

![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)


![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)

![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)

